4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester
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Overview
Description
4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis . The presence of the boronic acid pinacol ester moiety makes it a valuable reagent for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester typically involves the reaction of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products
Oxidation: 4-(3-Aminoisoxazol-5-YL)phenylboronic acid.
Reduction: 4-(3-Aminoisoxazol-5-YL)phenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(Benzyloxy)phenylboronic acid pinacol ester
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
Uniqueness
4-(3-Aminoisoxazol-5-YL)phenylboronic acid pinacol ester is unique due to the presence of the aminophenyl and isoxazole moieties, which provide additional sites for chemical modification and enhance its reactivity in various organic transformations. This makes it a valuable compound for the synthesis of complex molecules and advanced materials.
Properties
Molecular Formula |
C15H19BN2O3 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)12-9-13(17)18-19-12/h5-9H,1-4H3,(H2,17,18) |
InChI Key |
RNOYFMROTVSZEL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=NO3)N |
Origin of Product |
United States |
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